REACTION_CXSMILES
|
C(C1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][N:4]=1)#N.[CH3:13][Mg]I.CC[O:18][CH2:19][CH3:20]>C1COCC1>[C:19]([C:20]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][N:4]=1)(=[O:18])[CH3:13] |f:1.2|
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Name
|
|
Quantity
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179 g
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Type
|
reactant
|
Smiles
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C(#N)C1=NC=CC=C1C(F)(F)F
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Name
|
|
Quantity
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1200 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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MeMgI Et2O
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Quantity
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694 mL
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Type
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reactant
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Smiles
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C[Mg]I.CCOCC
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Name
|
ice
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Quantity
|
3 kg
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Type
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reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the reaction mixture is stirred at 0° C. for another 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled with and ice and salt mixture
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Type
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TEMPERATURE
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Details
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while maintaining the inside temperature of the reaction mixture below 5° C
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Type
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ADDITION
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Details
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After the addition
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Type
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STIRRING
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Details
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with stirring (6° C.)
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Type
|
CUSTOM
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Details
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The undissolved magnesium salts from the original reaction vessel are quenched with ice (750 g)
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Type
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STIRRING
|
Details
|
stirred for 30 minutes at <10° C
|
Duration
|
30 min
|
Type
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EXTRACTION
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Details
|
The mixture is then extracted with EtOAc (5×1 liters)
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Type
|
WASH
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Details
|
the combined extracts are washed with brine (1.5 liters)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4 (500 g)
|
Type
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EXTRACTION
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Details
|
The dried extract
|
Type
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FILTRATION
|
Details
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is filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
to afford a dark brown oil
|
Type
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DISTILLATION
|
Details
|
The crude product is distilled under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C1=NC=CC=C1C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |